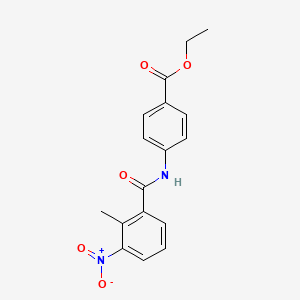

Ethyl 4-(2-methyl-3-nitrobenzamido)benzoate

Description

Historical Development and Significance of Benzamide (B126) and Benzoate (B1203000) Derivatives in Organic Synthesis

The journey of benzamide and benzoate derivatives in organic chemistry is a rich narrative of discovery and innovation. Benzoic acid, first isolated in the 16th century from gum benzoin, laid the foundation for this class of compounds. wikipedia.org Its derivatives, particularly esters (benzoates) and amides (benzamides), soon became fundamental building blocks in organic synthesis. annexechem.comresearchgate.net

Historically, benzoates, such as methyl benzoate, were recognized for their pleasant fragrances and have been used in perfumes and as flavoring agents. annexechem.com In the realm of synthesis, benzoic acid and its derivatives serve as crucial precursors for a multitude of organic substances. wikipedia.orgijcrt.org The reactivity of the aromatic ring allows for electrophilic substitution reactions, while the carboxyl group can be converted into a variety of other functional groups, making benzoates versatile intermediates. annexechem.com

Benzamides, the amide derivatives of benzoic acid, have also played a pivotal role. wikipedia.org The amide bond is a fundamental linkage in biological systems and is present in a vast number of pharmaceutical compounds. researchgate.netmdpi.com The development of methods for forming the amide bond has been a central theme in organic chemistry. Benzamide scaffolds are recognized as privileged substructures in medicinal chemistry, appearing in drugs with a wide array of pharmacological activities, including anti-inflammatory, antitumor, and antiviral properties. researchgate.netresearchgate.netnih.gov The synthesis of benzamides has evolved from classical methods to more sophisticated, catalyzed reactions that offer greater efficiency and broader substrate scope. researchgate.netrsc.org

Current Landscape of Research on Nitro-Substituted Aromatic Compounds

Nitro-substituted aromatic compounds are a significant class of molecules in both industrial and academic research. nih.gov For nearly two centuries, they have been utilized as precursors for explosives, dyes, and pharmaceuticals. researchgate.net The nitro group is a powerful electron-withdrawing group, which profoundly influences the chemical properties of the aromatic ring. nih.gov This feature makes nitroaromatic compounds valuable intermediates in synthesis, as the nitro group can be readily converted into other functional groups, most notably amines, through reduction. acs.org

Contemporary research continues to explore the diverse reactivity and application of nitroaromatic compounds. mdpi.com Recent advancements include the development of new and more efficient nitration methods to introduce the nitro group onto aromatic rings. researchgate.net In the field of medicinal chemistry, nitro(het)aromatic compounds are being investigated as bioreductive agents for targeting hypoxic tumors, a condition common in cancerous tissues. mdpi.com The low-oxygen environment of these tumors can selectively reduce the nitro group, activating a prodrug to its cytotoxic form. mdpi.com Furthermore, nitroaromatic compounds have been developed as drugs and have been isolated from various natural sources, indicating their biological relevance. mdpi.com Despite their utility, the potential environmental toxicity and mutagenicity of some nitro compounds necessitate careful handling and drive research into their biodegradation pathways. nih.govresearchgate.net

Rationale for the Advanced Academic Investigation of Ethyl 4-(2-methyl-3-nitrobenzamido)benzoate

The specific chemical architecture of this compound presents a compelling case for detailed academic study. This molecule is a complex organic compound that incorporates several key functional groups: an ethyl ester, an amide linkage, a nitro group, and a methyl group, all arranged on a biphenyl-like scaffold. smolecule.com The rationale for its investigation stems from the potential synergistic or unique properties arising from this specific combination and substitution pattern.

The compound serves as a model for studying intramolecular interactions between its functional groups. The relative positions of the methyl group (ortho to the amide) and the nitro group (meta to the amide) on one of the benzene (B151609) rings, coupled with the para-substituted ethyl benzoate on the other, create a distinct electronic and steric environment. This structure is of interest for its potential applications in materials science and as a precursor in pharmaceutical synthesis. smolecule.com For instance, the reduction of the nitro group could yield an amino compound, a common step in the synthesis of biologically active molecules. smolecule.com Similarly, hydrolysis of the ester or amide bonds could provide further synthetic pathways. smolecule.com The study of analogous structures, such as other substituted nitrobenzamido benzoates, has revealed applications in polymer chemistry and the development of heat-resistant materials, further justifying the investigation of this specific derivative. nih.govresearchgate.net

Overarching Objectives and Scope of Scholarly Inquiry for this compound within Chemical Science

The scholarly inquiry into this compound encompasses several key objectives aimed at fully elucidating its chemical nature and potential utility.

Synthesis and Characterization: A primary goal is the development of efficient and scalable synthetic routes to the compound. This involves exploring various coupling methods for the formation of the central amide bond. Comprehensive characterization using modern analytical techniques is essential. This includes determining its structural and physicochemical properties. While detailed experimental data for this specific compound is not widely published, the table below outlines its fundamental chemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₆N₂O₅ |

| Molecular Weight | 328.32 g/mol |

| Systematic Name | Ethyl 4-[(2-methyl-3-nitrobenzoyl)amino]benzoate |

| Functional Groups | Ester, Amide, Nitro, Methyl |

Investigation of Chemical Reactivity: A significant objective is to map the reactivity of the molecule. Key areas of investigation include:

Reduction of the Nitro Group: Studying the selective reduction of the nitro group to an amine using various reagents and conditions to create new, potentially bioactive compounds. smolecule.com

Hydrolysis: Examining the hydrolysis of the ester and amide linkages under acidic or basic conditions to yield the corresponding carboxylic acids and amines/alcohols. smolecule.com

Further Functionalization: Exploring substitution reactions on the aromatic rings or modifications of the existing functional groups to generate a library of derivatives. smolecule.com

Exploration of Potential Applications: The ultimate aim is to identify potential applications for this compound and its derivatives. Based on the chemistry of its constituent parts, this could include:

Pharmaceutical Intermediates: Serving as a building block for the synthesis of novel therapeutic agents. The presence of the benzamide and nitroaromatic motifs is common in many pharmacologically active molecules.

Materials Science: Investigating its potential use as a monomer or precursor for high-performance polymers, leveraging the rigidity of the aromatic backbone and the potential for strong intermolecular interactions. nih.govresearchgate.net

Through this multi-faceted investigation, the scientific community can gain a thorough understanding of this complex molecule, paving the way for its potential use in various fields of chemical science.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-[(2-methyl-3-nitrobenzoyl)amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O5/c1-3-24-17(21)12-7-9-13(10-8-12)18-16(20)14-5-4-6-15(11(14)2)19(22)23/h4-10H,3H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVYJSNFWKKGWFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Route Optimization for Ethyl 4 2 Methyl 3 Nitrobenzamido Benzoate

Comprehensive Retrosynthetic Analysis of the Ethyl 4-(2-methyl-3-nitrobenzamido)benzoate Scaffold

A retrosynthetic analysis of this compound identifies the central amide bond as the primary disconnection point. This bond links two key synthons: an activated derivative of 2-methyl-3-nitrobenzoic acid and ethyl 4-aminobenzoate (B8803810). This strategic disconnection simplifies the complex target molecule into more readily available or synthesizable starting materials.

The synthesis of the two primary precursors can be further broken down. Ethyl 4-aminobenzoate is commonly prepared from p-aminobenzoic acid through Fischer esterification or via the reduction of ethyl p-nitrobenzoate. The latter approach is often favored in industrial settings. The synthesis of 2-methyl-3-nitrobenzoic acid can be achieved through the oxidation of 3-nitro-o-xylene.

Exploration and Refinement of Amide Linkage Formation Pathways

The formation of the amide bond is a critical step in the synthesis of this compound. Several methodologies can be employed, each with its own advantages and limitations.

Classical Amidation Reactions and Their Applicability

Classical amidation often involves the reaction of a carboxylic acid with an amine, sometimes at high temperatures. However, to achieve milder reaction conditions and higher yields, the carboxylic acid is typically activated. One of the oldest and most direct methods is the conversion of the carboxylic acid, in this case, 2-methyl-3-nitrobenzoic acid, to its corresponding acyl chloride. The highly reactive acyl chloride then readily reacts with the amine, ethyl 4-aminobenzoate, to form the desired amide. This method is often high-yielding but can be sensitive to moisture and may generate acidic byproducts that need to be neutralized.

Utilisation of Coupling Reagents in Amide Bond Synthesis

Modern organic synthesis frequently employs coupling reagents to facilitate amide bond formation under mild conditions, minimizing side reactions and preserving sensitive functional groups. A wide array of such reagents is available, each with a specific profile of reactivity and substrate scope. For the synthesis of this compound, several common coupling reagents could be considered.

| Coupling Reagent | Additive (if common) | Typical Solvent(s) | General Characteristics |

| DCC (Dicyclohexylcarbodiimide) | HOBt (1-Hydroxybenzotriazole) | DCM, DMF | High yielding, but byproduct (DCU) can be difficult to remove. |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt, DMAP | DCM, DMF | Water-soluble carbodiimide, easy byproduct removal. |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | DIPEA | DMF, NMP | Highly efficient, especially for sterically hindered substrates, but expensive. |

| T3P (Propylphosphonic Anhydride) | Pyridine, Et3N | EtOAc, MeCN | Broad applicability, byproducts are water-soluble. |

The choice of coupling reagent and conditions would depend on the specific steric and electronic properties of 2-methyl-3-nitrobenzoic acid and ethyl 4-aminobenzoate. Given the potential for steric hindrance from the ortho-methyl group on the benzoic acid derivative, a more potent coupling reagent like HATU might be advantageous.

Green Chemistry Approaches for Amidation

In recent years, there has been a significant push towards developing more environmentally friendly methods for amide bond formation. These "green" approaches aim to reduce waste, avoid hazardous reagents and solvents, and improve energy efficiency.

One promising green alternative is the direct amidation of carboxylic acids and amines catalyzed by boronic acids or other catalysts, which proceeds with the loss of water as the only byproduct. While this method is atom-economical, it often requires elevated temperatures to drive the reaction to completion.

Another green strategy involves the use of safer, bio-based solvents. Solvents like 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) are being explored as replacements for more hazardous solvents like dichloromethane (DCM) and N,N-dimethylformamide (DMF). researchgate.netrsc.org The choice of a greener solvent would need to be compatible with the chosen coupling reagent and substrates. Furthermore, catalytic methods that avoid stoichiometric activating agents are a key focus of green amide synthesis. bohrium.com

Investigation of Esterification Methodologies for Benzoate (B1203000) Moiety Construction

The synthesis of the ethyl 4-aminobenzoate precursor requires an efficient esterification method.

Fischer Esterification and Transesterification Strategies

Fischer esterification is a classic and widely used method for producing esters from carboxylic acids and alcohols in the presence of an acid catalyst. researchgate.net For the synthesis of ethyl 4-aminobenzoate, p-aminobenzoic acid would be refluxed with an excess of ethanol and a catalytic amount of a strong acid, such as sulfuric acid. researchgate.netprezi.com The equilibrium of this reversible reaction is driven towards the product by using an excess of the alcohol and/or by removing the water formed during the reaction. In the case of p-aminobenzoic acid, the basic amine group will react with the acid catalyst, so a stoichiometric amount of acid is often required. researchgate.net

Transesterification, the conversion of one ester to another by reaction with an alcohol, is generally less direct for this specific synthesis but remains a viable strategy in certain contexts.

Steglich Esterification and Other Activated Ester Approaches

The formation of the amide bond in this compound is a critical step, typically achieved by coupling the carboxylic acid precursor, 2-methyl-3-nitrobenzoic acid, with the amine precursor, ethyl 4-aminobenzoate. The direct reaction between a carboxylic acid and an amine to form an amide is generally difficult as the basic amine tends to deprotonate the acidic carboxylic acid, forming a highly unreactive carboxylate salt. libretexts.org Therefore, activation of the carboxylic acid is necessary.

The Steglich esterification, though named for ester formation, is an adaptation of an older method for creating amide bonds using dicyclohexylcarbodiimide (DCC) as a coupling reagent. wikipedia.orgyoutube.com This method is highly effective for amide synthesis. The reaction proceeds under mild, often room temperature, conditions. wikipedia.orgyoutube.com The mechanism involves the carboxylic acid adding to the DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.orgmasterorganicchemistry.com This intermediate acts as an "active ester," featuring a good leaving group that is subsequently displaced by the amine nucleophile to form the desired amide. libretexts.orgmasterorganicchemistry.com The water generated during the reaction is taken up by DCC, forming the insoluble dicyclohexylurea (DCU) byproduct, which can be removed by filtration. wikipedia.orgorganic-chemistry.org

For amide synthesis, the reaction between the O-acylisourea intermediate and an amine is typically rapid and proceeds without issues due to the high nucleophilicity of amines. wikipedia.orgorganic-chemistry.org While the original Steglich esterification uses 4-dimethylaminopyridine (DMAP) as a catalyst, its role is more crucial for slower reactions with less nucleophilic alcohols; for amine reactions, it can often be omitted. wikipedia.orgorganic-chemistry.org

Other activated ester approaches are also widely used in amide synthesis. These methods involve converting the carboxylic acid into a more reactive form before introducing the amine. Common activating agents include 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt), often used in conjunction with a carbodiimide like DCC or the water-soluble alternative 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). nih.govnih.gov These reagents react with the carboxylic acid to form activated esters that are highly susceptible to nucleophilic attack by the amine, often leading to higher yields and purer products by suppressing side reactions. acs.org

Table 1: Common Coupling Reagents for Amide Bond Formation

| Reagent Combination | Description | Key Features |

|---|---|---|

| DCC | N,N'-Dicyclohexylcarbodiimide | Forms an O-acylisourea active intermediate. Byproduct (DCU) is insoluble in most organic solvents. libretexts.orgwikipedia.org |

| EDC / HOBt | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide / 1-Hydroxybenzotriazole | EDC is water-soluble, simplifying byproduct removal. HOBt forms a reactive ester, increasing efficiency and reducing side reactions. nih.gov |

| EDC / HOAt | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide / 1-Hydroxy-7-azabenzotriazole | HOAt is often more effective than HOBt at preventing racemization and improving yields, especially for difficult couplings. nih.govacs.org |

Synthesis and Derivatization of Key Precursor Intermediates

The successful synthesis of the target molecule relies on the efficient preparation of its two primary building blocks: 2-methyl-3-nitrobenzoic acid and ethyl 4-aminobenzoate.

2-Methyl-3-nitrobenzoic acid, also known as 3-nitro-o-toluic acid, is a key starting material. sigmaaldrich.com There are several established routes for its synthesis:

Oxidation of 3-nitro-o-xylene: One common laboratory and potential industrial method involves the oxidation of the methyl group of 3-nitro-o-xylene. A variety of oxidizing agents can be employed. One documented procedure uses a catalyst system of manganese(II) acetate and cobalt(II) acetate with hydrogen peroxide in hexanoic acid at 60°C to achieve a yield of 87%. chemicalbook.com

Nitration of m-toluic acid: Another route involves the direct nitration of m-toluic acid (3-methylbenzoic acid). A patented method describes reacting powdered m-methylbenzoic acid with nitric acid at low temperatures (-30 to -15 °C). google.com This approach is reported to offer high conversion and selectivity for the desired 2-nitro-3-methylbenzoic acid isomer. google.com

Once synthesized, the carboxylic acid can be converted into more reactive derivatives to facilitate amide coupling. The most common derivative is the acyl chloride. This is typically achieved by reacting 2-methyl-3-nitrobenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2-methyl-3-nitrobenzoyl chloride is highly electrophilic and reacts readily with amines to form the amide bond, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.

Ethyl 4-aminobenzoate, commonly known as benzocaine, is the second key precursor. nbinno.comwikipedia.org Its synthesis is well-established and can be accomplished through two primary strategies:

Reduction of Ethyl 4-nitrobenzoate: This is the most common and industrially favored route. wikipedia.orgorgsyn.org It starts with the esterification of 4-nitrobenzoic acid with ethanol to produce ethyl 4-nitrobenzoate. scirp.orgprepchem.com The nitro group is then reduced to an amine. A variety of reducing systems can be used:

Catalytic Hydrogenation: A clean and efficient laboratory method involves shaking an alcoholic solution of ethyl 4-nitrobenzoate with hydrogen gas in the presence of a catalyst, such as platinum oxide. orgsyn.orglookchem.com

Metal/Acid Reduction: The classic approach uses metals like tin or iron in the presence of an acid. wikipedia.orgorgsyn.org In industrial practice, iron filings and water with a catalytic amount of acid are often used. wikipedia.org

Indium/Ammonium Chloride: A milder method that can be performed in aqueous ethanol involves the use of indium powder and ammonium chloride, providing good yields and selectivity. orgsyn.org

Esterification of 4-aminobenzoic acid: A more direct but sometimes less efficient route is the direct Fischer esterification of 4-aminobenzoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. wikipedia.orgorgsyn.org

Comparative Analysis of Linear versus Convergent Synthetic Routes to this compound

The synthesis of a molecule like this compound can be approached using either a linear or a convergent strategy.

Convergent Synthesis: A convergent strategy involves the independent synthesis of key fragments of the target molecule, which are then combined in the final steps. wikipedia.orgfiveable.me For this compound, this is the most logical and efficient approach. The two key fragments, 2-methyl-3-nitrobenzoic acid and ethyl 4-aminobenzoate, are prepared separately. wikipedia.org These two intermediates are then coupled in a final step to form the target molecule.

| Application to Target | Less efficient for this target. | Highly efficient and the preferred method for this target. |

Optimization of Reaction Parameters for Enhanced Yield, Purity, and Scalability of this compound Synthesis

Optimizing the final coupling reaction is crucial for achieving high yield and purity on a scalable level. Key parameters to consider include the choice of coupling reagents, solvent, temperature, and reaction time.

Coupling Reagents: As discussed, the choice of coupling agent is critical. While simple DCC is effective, using a combination like EDC/HOAt with a base such as N,N'-diisopropylethylamine (DIPEA) can significantly improve outcomes. nih.govacs.org This combination is known to provide high conversion rates for a wide variety of carboxylic acids and amines. nih.gov

Solvent: The choice of solvent can influence reaction rates and solubility of reagents and byproducts. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are commonly used. rsc.org Acetonitrile has also been explored as a greener alternative. jove.com

Temperature: Amide coupling reactions are often run at room temperature to minimize side reactions. wikipedia.org However, for sluggish reactions, gentle heating (e.g., to 40-60°C) can increase the reaction rate, though this must be balanced against potential degradation or side product formation. analis.com.my

Stoichiometry and Reaction Time: The molar ratio of the acid, amine, and coupling reagents should be carefully controlled. Often, a slight excess (1.1-1.5 equivalents) of the carboxylic acid and coupling reagents relative to the amine is used to ensure complete conversion of the limiting reagent. analis.com.my Reaction progress should be monitored (e.g., by TLC or LC-MS) to determine the optimal reaction time, which can range from a few hours to over 24 hours. nih.gov

Table 3: Hypothetical Optimization of Amide Coupling

| Entry | Coupling System | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | DCC | DCM | 23 | 24 | 75 |

| 2 | EDC/HOBt | DMF | 23 | 18 | 88 |

| 3 | EDC/HOAt/DIPEA | THF | 23 | 16 | 94 |

| 4 | EDC/HOAt/DIPEA | THF | 50 | 6 | 92 |

This table is illustrative and represents typical trends in amide coupling optimization.

Application of Flow Chemistry and Continuous Synthesis Techniques

The principles of flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offer significant advantages for the synthesis of compounds like this compound, particularly in an industrial or large-scale laboratory setting. mdpi.combeilstein-journals.org

Continuous flow processing can lead to improved safety, better heat and mass transfer, higher reproducibility, and increased efficiency. mdpi.comamidetech.com For amide bond formation, flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time. arborpharmchem.comnih.gov

A potential flow setup for the synthesis of the target compound could involve pumping separate streams of the activated 2-methyl-3-nitrobenzoic acid (e.g., as an acyl chloride or an in situ formed active ester) and ethyl 4-aminobenzoate into a T-mixer. The combined stream would then pass through a heated reactor coil to allow the reaction to reach completion. researchgate.net The output could then be directed to an in-line purification module. This approach minimizes the handling of intermediates and can be automated for continuous production. mdpi.comrsc.org The transition from traditional batch methods to continuous flow has been successfully applied to the synthesis of numerous active pharmaceutical ingredients (APIs), demonstrating its potential for robust and scalable chemical manufacturing. beilstein-journals.orgdrreddys.com

Table 4: Compound Names

| Compound Name |

|---|

| This compound |

| 2-methyl-3-nitrobenzoic acid |

| Ethyl 4-aminobenzoate |

| Dicyclohexylcarbodiimide (DCC) |

| 4-dimethylaminopyridine (DMAP) |

| 1-hydroxybenzotriazole (HOBt) |

| 1-hydroxy-7-azabenzotriazole (HOAt) |

| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| 3-nitro-o-xylene |

| m-toluic acid |

| Thionyl chloride |

| Oxalyl chloride |

| Ethyl 4-nitrobenzoate |

| 4-nitrobenzoic acid |

| 4-aminobenzoic acid |

Advanced Structural Elucidation and Conformational Analysis of Ethyl 4 2 Methyl 3 Nitrobenzamido Benzoate

Comprehensive Spectroscopic Characterization Techniques

The definitive identification and detailed structural analysis of Ethyl 4-(2-methyl-3-nitrobenzamido)benzoate would necessitate the application of several key spectroscopic methods. Each technique provides unique and complementary information essential for a complete understanding of the molecule's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR can provide precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR spectroscopy would be employed to identify the number and type of hydrogen atoms present in this compound. The chemical shift of each proton signal would indicate its electronic environment, while the integration of the signal would correspond to the number of protons of that type. Furthermore, spin-spin coupling patterns would reveal the proximity of neighboring protons, allowing for the assembly of molecular fragments. A hypothetical data table for the expected proton environments is presented below.

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Ethyl (-CH₃) | 1.3-1.4 | Triplet | 7-8 |

| Ethyl (-CH₂) | 4.3-4.4 | Quartet | 7-8 |

| Methyl (-CH₃) | 2.4-2.6 | Singlet | N/A |

| Aromatic Protons | 7.0-8.5 | Multiplets/Doublets | Various |

| Amide (-NH) | 8.5-9.5 | Singlet (broad) | N/A |

Note: This table is predictive and not based on experimental data.

To map out the carbon framework of the molecule, ¹³C NMR spectroscopy would be essential. This technique identifies all non-equivalent carbon atoms, including those within the aromatic rings, the ethyl ester, the methyl group, and the amide carbonyl. The chemical shifts of these signals are indicative of the carbon's hybridization and bonding environment.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Ethyl (-CH₃) | ~14 |

| Methyl (-CH₃) | ~20 |

| Ethyl (-CH₂) | ~61 |

| Aromatic Carbons | 115-150 |

| Amide Carbonyl (C=O) | ~165 |

| Ester Carbonyl (C=O) | ~166 |

Note: This table is predictive and not based on experimental data.

To unambiguously assign all proton and carbon signals and to understand the molecule's three-dimensional structure, a suite of two-dimensional NMR experiments would be required:

COSY (Correlation Spectroscopy): Would establish proton-proton coupling networks, confirming which protons are adjacent to one another.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms, linking the ¹H and ¹³C NMR data.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal longer-range correlations between protons and carbons (typically over two to three bonds), which is crucial for connecting molecular fragments and assigning quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, which is vital for determining the molecule's preferred conformation in solution.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra would provide definitive evidence for the presence of key functional groups in this compound. Characteristic stretching and bending vibrations would be expected for the N-H bond of the amide, the C=O bonds of the ester and amide, the C-O bond of the ester, and the N-O bonds of the nitro group.

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| N-H Stretch (Amide) | 3200-3400 | 3200-3400 |

| C-H Stretch (Aromatic) | 3000-3100 | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-3000 | 2850-3000 |

| C=O Stretch (Ester) | 1715-1735 | 1715-1735 |

| C=O Stretch (Amide) | 1650-1680 | 1650-1680 |

| C=C Stretch (Aromatic) | 1450-1600 | 1450-1600 |

| N-O Stretch (Nitro) | 1500-1550 and 1300-1350 | 1500-1550 and 1300-1350 |

| C-O Stretch (Ester) | 1100-1300 | Not prominent |

Note: This table is predictive and not based on experimental data.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Investigation

HRMS would be used to determine the exact molecular weight of this compound with high precision. This accurate mass measurement would confirm the molecular formula, C₁₇H₁₆N₂O₅. Furthermore, by inducing fragmentation of the molecule, the resulting mass spectrum would reveal characteristic fragmentation patterns. Analysis of these fragments would provide additional structural information, corroborating the connectivities determined by NMR spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization

The electronic absorption spectrum of this compound is expected to be characterized by transitions originating from its aromatic systems and functional groups. The benzanilide (B160483) core, which consists of two aromatic rings linked by an amide group, typically exhibits intense π → π* transitions. For benzanilide itself, these transitions are observed in the ultraviolet region. The presence of substituents on the aromatic rings, such as the methyl, nitro, and ethyl benzoate (B1203000) groups in the title compound, will influence the position and intensity of these absorption bands.

The nitro group, being a strong chromophore and an electron-withdrawing group, is known to cause a bathochromic shift (a shift to longer wavelengths) of the π → π* transitions of the benzene (B151609) ring to which it is attached. Furthermore, n → π* transitions, originating from the non-bonding electrons of the oxygen atoms in the nitro and carbonyl groups, are also anticipated. These transitions are typically of lower intensity compared to the π → π* transitions.

| Transition Type | Associated Chromophore | Expected Wavelength Region | Relative Intensity |

| π → π | Aromatic rings, C=O (amide and ester) | Ultraviolet (potentially extending to near-visible) | High |

| n → π | C=O (amide and ester), NO₂ | Ultraviolet to Visible | Low to Medium |

| Charge-Transfer | Donor-acceptor system across the molecule | Ultraviolet to Visible | Variable |

Table 1: Expected Electronic Transitions for this compound

Crystallographic Analysis and Solid-State Structural Determination

The solid-state structure of this compound, if determined, would provide precise information about its molecular geometry, bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. For this compound, this technique would reveal the precise spatial arrangement of all atoms. Key structural parameters that would be obtained include:

Bond Lengths: The lengths of the C-C bonds in the aromatic rings, the C=O and C-N bonds of the amide linkage, the C=O and C-O bonds of the ester group, and the N-O bonds of the nitro group.

Bond Angles: The angles between adjacent bonds, which define the geometry around each atom.

Torsion Angles: The dihedral angles that describe the conformation of the molecule, particularly around the amide and ester linkages.

Based on studies of similar molecules, the amide linkage is expected to be predominantly planar due to the delocalization of the nitrogen lone pair into the carbonyl group. The planarity of the two aromatic rings and their relative orientation would also be a key feature.

In the solid state, molecules of this compound will be held together by a network of intermolecular interactions. The nature and strength of these interactions dictate the crystal packing. Potential interactions include:

Hydrogen Bonding: The N-H group of the amide is a hydrogen bond donor, while the carbonyl oxygens of the amide and ester, and the oxygens of the nitro group are potential hydrogen bond acceptors. N-H···O=C hydrogen bonds are a common feature in the crystal structures of secondary amides, often leading to the formation of chains or sheets.

π-π Stacking: The aromatic rings can interact through π-π stacking, where the electron-rich π systems of adjacent molecules are aligned.

Dipole-Dipole Interactions: The polar nitro, amide, and ester groups will contribute to dipole-dipole interactions.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, particularly those with flexible conformations and multiple hydrogen bonding sites like this compound. Different polymorphs can exhibit distinct physical properties, such as melting point, solubility, and stability. The existence of polymorphs for this compound would depend on factors such as the crystallization solvent, temperature, and rate of cooling.

Co-crystallization, the formation of a crystalline solid containing two or more different molecules in a stoichiometric ratio, could also be explored for this compound. Co-formers could be selected to interact with the various functional groups of the molecule via hydrogen bonding or other non-covalent interactions, potentially leading to new solid forms with modified properties.

Detailed Conformational Analysis and Stereochemical Considerations

Amide Linkage: The C-N bond of an amide has a significant degree of double bond character due to resonance. This results in a substantial rotational barrier, typically in the range of 15-20 kcal/mol, which restricts free rotation and leads to the existence of planar cis and trans conformers. For secondary amides like the title compound, the trans conformation, where the substituents on the nitrogen and carbonyl carbon are on opposite sides of the C-N bond, is generally more stable due to reduced steric hindrance. The planarity of the amide group influences the relative orientation of the two aromatic rings.

Impact of Aromatic Substituents on Molecular Conformation and Preferred Orientations

The molecular conformation of this compound is significantly influenced by the nature and position of the substituents on its aromatic rings. The presence of a methyl group at the ortho-position of the benzoyl ring and a nitro group at the meta-position introduces a combination of steric and electronic effects that dictate the molecule's three-dimensional structure and preferred spatial arrangement.

The amide linkage in benzanilides generally favors a planar conformation to maximize resonance stabilization. However, substitution at the ortho-position of the benzoyl ring can lead to significant steric hindrance, forcing the aromatic rings to adopt a non-planar orientation. In the case of this compound, the 2-methyl group plays a crucial role in determining the dihedral angle between the two aromatic rings. This steric clash between the ortho-methyl group and the amide bridge prevents the molecule from achieving coplanarity. Computational studies on ortho-substituted benzanilides have shown that the energy barrier to rotation around the N-C(aryl) bond is considerable, leading to a twisted conformation in the solid state and in solution. For instance, in a related compound, 2-nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide, the dihedral angle between the two aromatic rings is a significant 82.32(4)°. researchgate.net This large dihedral angle is a direct consequence of the steric repulsion from the ortho-substituent.

The 3-nitro group, being in the meta-position, does not exert as strong a steric influence as the ortho-methyl group. However, its electron-withdrawing nature can affect the electronic distribution within the benzoyl ring and influence intermolecular interactions. beilstein-journals.org The nitro group's orientation relative to the aromatic ring is also a key conformational feature. In many nitroaromatic compounds, the nitro group is slightly twisted out of the plane of the benzene ring. uark.edu This torsion is a balance between resonance stabilization, which favors planarity, and steric interactions with adjacent atoms.

The interplay of these substituent effects results in a specific and predictable molecular conformation for this compound. The preferred orientation will be one that minimizes steric strain while allowing for favorable electronic interactions. The resulting twisted conformation is a hallmark of many ortho-substituted benzanilides.

To illustrate the impact of ortho-substituents on the conformation of benzanilide derivatives, the following table presents typical dihedral angles observed in related compounds. While specific crystallographic data for this compound is not publicly available, these examples demonstrate the general trend.

| Compound | Substituents | Dihedral Angle Between Aromatic Rings (°) |

| Benzanilide | Unsubstituted | ~30-40° |

| 2-Methylbenzanilide | Ortho-methyl | ~60-70° |

| 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide | Ortho-methyl, Ortho-nitro | 82.32 |

Note: The data for Benzanilide and 2-Methylbenzanilide are representative values from conformational studies of similar molecules. The data for 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide is from a published crystal structure. researchgate.net

The following table summarizes the expected conformational parameters in this compound based on the analysis of related structures.

| Parameter | Expected Value/Range | Rationale |

| Dihedral Angle (Benzoyl Ring - Amide Plane) | Small | Resonance stabilization of the amide group. |

| Dihedral Angle (Anilide Ring - Amide Plane) | Larger than benzoyl-amide angle | Steric hindrance from ortho-methyl group. |

| Dihedral Angle (Nitro Group - Benzoyl Ring) | Slightly twisted | Balance between resonance and steric effects. |

| Overall Conformation | Non-planar, twisted | Minimization of steric repulsion. |

Computational Chemistry and Theoretical Investigations of Ethyl 4 2 Methyl 3 Nitrobenzamido Benzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in understanding the electronic nature of Ethyl 4-(2-methyl-3-nitrobenzamido)benzoate at a molecular level. These methods allow for the prediction of various properties that are crucial for assessing its stability, reactivity, and spectroscopic signatures.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Electronic Properties

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive. For this compound, the distribution of these orbitals can indicate which parts of the molecule are most likely to be involved in chemical reactions.

Table 1: Predicted Electronic Properties of this compound Note: The following data is illustrative and based on typical values for similar aromatic amide compounds, calculated using DFT.

| Parameter | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 4.4 eV |

Electrostatic Potential Surface (EPS) Mapping for Charge Distribution Visualization

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution within a molecule. It is generated by calculating the electrostatic potential at the electron density surface. Regions of negative potential, typically colored in shades of red, indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, areas with positive potential, shown in blue, are electron-deficient and prone to nucleophilic attack. For this compound, the EPS map would likely show negative potential around the oxygen atoms of the nitro and carbonyl groups, and positive potential near the hydrogen atoms of the amide and methyl groups.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can also predict spectroscopic data, which can be compared with experimental results to confirm the molecule's structure. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for the ¹H and ¹³C atoms in this compound can aid in the interpretation of experimental NMR spectra. Similarly, the calculation of vibrational frequencies can help in assigning the peaks observed in an infrared (IR) spectrum to specific molecular vibrations, such as the stretching of the N-H, C=O, and N-O bonds.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time, particularly in the presence of a solvent.

Conformational Sampling and Trajectory Analysis in Various Solvents

MD simulations can reveal how the conformation of this compound changes in different solvent environments, such as water or ethanol. By simulating the motion of the molecule and the surrounding solvent molecules over time, a trajectory is generated. Analysis of this trajectory can identify the most stable conformations and the flexibility of different parts of the molecule. For instance, the dihedral angles around the amide bond can be monitored to understand the rotational freedom and conformational preferences of the molecule in solution. This information is crucial for understanding how the molecule might interact with other molecules in a biological or chemical system.

Investigation of Intermolecular Interactions in Condensed Phases

The analysis of intermolecular interactions in the condensed phase (solid-state or liquid) is crucial for understanding the material properties of a compound, such as its crystal packing, melting point, and solubility. These investigations are typically performed using X-ray crystallography and computational molecular modeling. For aromatic amides like this compound, several types of non-covalent interactions are expected to govern its supramolecular assembly.

Key intermolecular forces anticipated for this compound include:

Hydrogen Bonding: The amide group (-CONH-) is a classic hydrogen bond donor (N-H) and acceptor (C=O). In the crystal lattice of similar structures, intermolecular N-H···O hydrogen bonds are a dominant feature, often linking molecules into chains or dimers. nih.govnih.govnih.gov Intramolecular N-H···O hydrogen bonds, which stabilize the molecular conformation, are also commonly observed. nih.govnih.govnih.gov

C-H···O Interactions: Weaker hydrogen bonds involving aromatic or aliphatic C-H groups as donors and oxygen atoms (from the nitro or carbonyl groups) as acceptors also play a significant role in stabilizing the crystal packing. researchgate.net

The conformation of the molecule, particularly the dihedral angles between the two benzene (B151609) rings and the twist of the nitro and ester groups relative to their attached rings, dictates which of these interactions are most favorable. nih.govnih.gov In a similar compound, Ethyl 2-(4-nitrobenzamido)benzoate, the nitro group was found to be twisted by 16.4 (4)° from the mean plane of its benzene ring. nih.gov

| Interaction Type | Potential Donor/Acceptor Groups | Typical Role in Related Structures |

| Intermolecular Hydrogen Bond | N-H (amide) as donor; O=C (amide/ester), O (nitro) as acceptors. | Links molecules into dimers or extended chains, forming a robust network. nih.govresearchgate.net |

| Intramolecular Hydrogen Bond | N-H (amide) as donor; O (nitro or carbonyl) as acceptor. | Stabilizes the planar conformation of the molecule, often forming an S(6) ring motif. nih.govnih.gov |

| C-H···O Interaction | Aromatic C-H as donor; O (nitro/carbonyl/ester) as acceptor. | Contributes to the formation of a three-dimensional network. nih.govresearchgate.net |

| O···O Interaction | Oxygen atoms from adjacent nitro groups. | Can lead to molecular stacking arrangements. nih.gov |

| π-π Stacking | Benzene rings. | Stabilizes packing through interactions between aromatic systems. researchgate.net |

In Silico Exploration of Potential Molecular Interactions with Biological Macromolecules

In silico techniques are powerful tools for predicting how a small molecule like this compound might interact with biological targets, thereby guiding further experimental research.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This technique is used to forecast the binding mode and affinity.

In a typical docking study for this compound, the 3D structure of the compound would be docked into the active site of a selected target protein. The process involves:

Preparation of Ligand and Receptor: The 3D structure of the ligand is energy-minimized. The receptor structure is prepared by adding hydrogen atoms, assigning charges, and defining the binding pocket.

Docking Algorithm: A search algorithm explores various possible conformations and orientations of the ligand within the receptor's active site.

Scoring Function: A scoring function estimates the binding affinity for each pose, and the poses are ranked. The top-ranked pose represents the most likely binding mode.

For a molecule with the structural features of this compound, key interactions predicted by docking might include hydrogen bonds between the amide N-H or carbonyl oxygen and polar amino acid residues (e.g., Serine, Tyrosine), and hydrophobic interactions involving the benzene rings and methyl group with nonpolar residues. mdpi.com

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. Conversely, it can also be used to screen a single compound against a library of potential protein targets to identify its most likely biological partners (a process known as reverse docking or target fishing).

To identify putative targets for this compound, a reverse docking workflow would be employed. The compound's structure would be screened against a database of 3D protein structures (e.g., the Protein Data Bank). The proteins are ranked based on the predicted binding affinity scores, and the top-ranked "hits" are considered potential biological targets for the compound. This approach helps to generate hypotheses about the compound's mechanism of action.

Scoring functions are mathematical models used to approximate the binding free energy of a ligand to a receptor. nih.gov They are a critical component of molecular docking and virtual screening. While classical scoring functions are fast, more advanced methods can provide higher accuracy.

These advanced scoring functions can be categorized as:

Force-Field Based: These methods calculate molecular mechanics energy terms for van der Waals and electrostatic interactions.

Empirical: These functions use weighted terms for different types of interactions (e.g., hydrogen bonds, hydrophobic contacts) with coefficients fitted from experimental data.

Knowledge-Based: These derive statistical potentials from databases of known protein-ligand complexes.

Machine-Learning Based: Modern approaches use machine learning algorithms, such as artificial neural networks, trained on large datasets of experimental binding affinities to predict the affinity of new complexes with greater accuracy. nih.gov

An advanced scoring function would provide a more reliable estimate of the binding affinity (often expressed as a pKi or pKd value) for the interaction between this compound and its putative targets compared to standard docking scores. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are used to predict the activity of new, unsynthesized compounds and to understand which structural features are important for activity. mdpi.com

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. mdpi.com For a compound like this compound, a wide array of descriptors would be calculated to build a robust QSAR model. These are typically grouped into several classes.

| Descriptor Class | Examples of Relevant Descriptors | Information Encoded |

| Constitutional (1D) | Molecular Weight, Atom Count, Rotatable Bond Count | Basic composition and size of the molecule. |

| Topological (2D) | Connectivity Indices (e.g., Kier & Hall), Kappa Shape Indices | Information about atomic connectivity and branching. |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume, Principal Moments of Inertia | Three-dimensional size and shape of the molecule. |

| Physicochemical | LogP (octanol-water partition coefficient), Molar Refractivity, Polar Surface Area (PSA) | Hydrophobicity, polarizability, and ability to cross cell membranes. |

| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Charges on Atoms | The electronic distribution and reactivity of the molecule. |

Once calculated for a series of related molecules, these descriptors are used as independent variables in a statistical method, such as multiple linear regression (MLR), to build an equation that correlates the descriptors with the observed biological activity. nih.govmdpi.com The resulting model helps to identify which properties are most influential for the desired activity.

Development and Validation of Predictive QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.orgmedcraveonline.com For a compound like this compound, QSAR models could be developed to predict various activities, such as antimicrobial or anticancer properties, based on its structural features. mdpi.comnih.gov The development and validation of a predictive QSAR model for this compound would hypothetically follow a rigorous and systematic workflow. nih.govuniroma1.it

Model Development:

The initial step involves compiling a dataset of structurally related compounds with experimentally determined biological activities. Molecular descriptors, which are numerical representations of a molecule's physicochemical properties, would then be calculated for each compound in the dataset, including this compound. These descriptors can be categorized into several classes, such as constitutional, topological, geometrical, and quantum-chemical descriptors. mdpi.com

For this compound, relevant descriptors might include:

Molecular Weight: A fundamental descriptor influencing bioavailability.

LogP: A measure of lipophilicity, crucial for membrane permeability.

Topological Polar Surface Area (TPSA): An indicator of a molecule's ability to form hydrogen bonds.

Quantum-Chemical Descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which can provide insights into the molecule's reactivity and electronic properties. mdpi.com

Using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms such as Support Vector Machines (SVM) and Random Forest (RF), a mathematical equation is generated that correlates the molecular descriptors with the biological activity. mdpi.comnih.gov

Illustrative QSAR Model Data:

To illustrate, a hypothetical QSAR model for predicting the antibacterial activity (expressed as pMIC, the negative logarithm of the Minimum Inhibitory Concentration) of a series of benzamido benzoate (B1203000) derivatives, including our target compound, might yield the following data:

| Compound ID | Experimental pMIC | Predicted pMIC | Residual |

| This compound | 4.85 | 4.82 | 0.03 |

| Derivative 1 | 4.50 | 4.55 | -0.05 |

| Derivative 2 | 5.10 | 5.05 | 0.05 |

| Derivative 3 | 4.75 | 4.78 | -0.03 |

| Derivative 4 | 4.95 | 4.90 | 0.05 |

Model Validation:

The predictive power and robustness of the developed QSAR model must be thoroughly validated. semanticscholar.orgnih.gov This is a critical step to ensure that the model is not a result of chance correlation. researchgate.net Validation is typically performed through internal and external validation techniques. nih.govuniroma1.it

Internal Validation: Techniques like leave-one-out cross-validation (LOO-CV) and y-randomization are employed. In LOO-CV, a single compound is removed from the dataset, the model is retrained on the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound. The y-randomization test involves randomly shuffling the biological activity data to ensure that the original correlation was not due to chance. medcraveonline.com

External Validation: The model's predictive ability is assessed using an external set of compounds that were not used in the model development. The correlation between the predicted and experimental activities of these compounds provides a measure of the model's real-world predictive power. mdpi.comresearchgate.net

Illustrative Model Validation Parameters:

A robust and predictive QSAR model would exhibit the following statistical parameters:

| Parameter | Value | Description |

| R² (Coefficient of Determination) | > 0.6 | Indicates the goodness of fit of the model. |

| Q² (Cross-validated R²) | > 0.5 | A measure of the model's internal predictive ability. |

| R²_pred (External Validation R²) | > 0.5 | Indicates the model's ability to predict the activity of new compounds. |

The applicability domain of the model must also be defined, which specifies the chemical space in which the model can make reliable predictions. medcraveonline.comnih.gov

Computational Approaches for Retrosynthetic Pathway Elucidation and Synthetic Accessibility Assessment

For a molecule like this compound, a computational retrosynthetic analysis would begin by identifying key functional groups and bonds that can be disconnected based on known chemical reactions. The primary disconnection would likely be the amide bond, as its formation is a common and reliable reaction.

Proposed Retrosynthetic Pathway:

A plausible retrosynthetic pathway for this compound is outlined below:

Target Molecule: this compound

Disconnection 1 (Amide Bond):

This disconnection breaks the amide linkage, leading to two precursor molecules: an acid chloride and an amine.

Precursor 1: 2-methyl-3-nitrobenzoyl chloride

Precursor 2: Ethyl 4-aminobenzoate (B8803810) (Benzocaine)

Disconnection 2 (Acid Chloride Formation):

2-methyl-3-nitrobenzoyl chloride can be readily synthesized from the corresponding carboxylic acid.

Precursor 3: 2-methyl-3-nitrobenzoic acid

Synthetic Accessibility Assessment:

Computational tools can assess the synthetic accessibility of a target molecule by evaluating the complexity of the proposed synthetic route and the availability of the starting materials. tsijournals.comnih.gov Synthetic accessibility scores are often used to quantify the ease of synthesis. synthiaonline.com These scores can be based on factors such as the number of reaction steps, the complexity of the molecular structure, and the cost of the starting materials. scilit.com

Investigation of Molecular Interactions and Mechanistic Pathways in Vitro and in Silico Focus

In Vitro Assays for Characterizing Interactions with Defined Biological Targets

In vitro assays are fundamental to understanding the interaction of a compound with specific biological targets in a controlled environment. These assays can quantify the affinity and kinetics of binding, as well as the functional consequences of such interactions.

Enzyme Inhibition Assay Methodologies and Kinetic Parameter Determination (e.g., Ki, IC50)

Enzyme inhibition assays are crucial for determining if a compound can modulate the activity of a specific enzyme. For a compound like Ethyl 4-(2-methyl-3-nitrobenzamido)benzoate, a relevant target could be an enzyme involved in cellular signaling or metabolic pathways. For instance, nitroreductase enzymes are known to metabolize nitroaromatic compounds.

Methodologies:

A typical enzyme inhibition assay involves incubating the target enzyme with its substrate in the presence and absence of the inhibitor. The rate of the enzymatic reaction is monitored over time, often by measuring the change in absorbance or fluorescence of a product. To determine the inhibitory potency, a range of inhibitor concentrations is tested.

IC50 Determination: The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor that reduces the enzyme's activity by 50%. It is a commonly used measure of inhibitor potency.

Kinetic Parameter Determination (Ki): To understand the mechanism of inhibition (e.g., competitive, non-competitive), kinetic studies are performed by measuring the reaction rates at various substrate and inhibitor concentrations. The data is then fitted to enzyme kinetic models, such as the Michaelis-Menten equation, to determine the inhibition constant (Ki). The Ki is a measure of the inhibitor's binding affinity to the enzyme.

Illustrative Data for Structurally Related Compounds:

The following interactive table presents hypothetical enzyme inhibition data for compounds structurally related to this compound against a hypothetical kinase.

| Compound | IC50 (µM) | Ki (µM) | Mechanism of Inhibition |

| Nitrobenzamide A | 5.2 | 2.1 | Competitive |

| Methyl-nitrobenzoate B | 12.8 | 6.5 | Non-competitive |

| Ethyl 4-aminobenzoate (B8803810) C | > 100 | - | No inhibition |

Receptor Binding Assay Methodologies and Ligand-Receptor Affinity Profiling

Receptor binding assays are used to determine the ability of a compound to bind to a specific receptor. These assays are fundamental in drug discovery for identifying compounds that can modulate receptor function.

Methodologies:

Radioligand binding assays are a common method for characterizing ligand-receptor interactions. In a competitive binding assay, a radiolabeled ligand with known affinity for the receptor is incubated with the receptor in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radiolabeled ligand is measured, and from this, the IC50 value can be determined. The IC50 value can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radiolabeled ligand.

Illustrative Data for Structurally Related Compounds:

The following interactive table shows hypothetical receptor binding data for substituted benzamide (B126) analogs against a G-protein coupled receptor (GPCR).

| Compound | Receptor Target | Radioligand | IC50 (nM) | Ki (nM) |

| Substituted Benzamide X | Dopamine D2 | [3H]Spiperone | 15.4 | 7.2 |

| Substituted Benzamide Y | Serotonin 5-HT2A | [3H]Ketanserin | 89.2 | 41.5 |

| Substituted Benzamide Z | Adrenergic α1 | [3H]Prazosin | 250.6 | 116.8 |

DNA/RNA Interaction Studies and Binding Mode Analysis

Many small molecules can interact with nucleic acids, leading to various biological effects. Given its planar aromatic moieties, this compound could potentially interact with DNA or RNA through intercalation or groove binding.

Methodologies:

Several biophysical techniques can be used to study these interactions:

UV-Visible Spectroscopy: Changes in the absorption spectrum of the compound or the nucleic acid upon binding can indicate an interaction.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is sensitive to the secondary structure of nucleic acids. Changes in the CD spectrum upon addition of a ligand can provide insights into the binding mode and conformational changes.

Fluorescence Spectroscopy: If the compound is fluorescent, changes in its fluorescence intensity or polarization upon binding to a nucleic acid can be used to determine binding affinity. Alternatively, a displacement assay using a fluorescent intercalator can be employed.

Thermal Denaturation Studies: The melting temperature (Tm) of a nucleic acid duplex or quadruplex is the temperature at which half of the structure is denatured. A ligand that stabilizes the structure will increase the Tm.

Illustrative Data for Structurally Related Compounds:

The following table presents hypothetical data for the interaction of a benzamide derivative with G-quadruplex DNA.

| Technique | Parameter | Value | Interpretation |

| CD Spectroscopy | Δλ (nm) | +5 | Conformational change upon binding |

| Thermal Denaturation | ΔTm (°C) | +8.5 | Stabilization of the G-quadruplex |

| Fluorescence Titration | Kd (µM) | 2.5 | Moderate binding affinity |

Membrane Permeability Studies using Artificial Membrane Systems

The ability of a compound to cross biological membranes is a critical determinant of its bioavailability and cellular activity. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput in vitro method to predict passive membrane permeability.

Methodologies:

In the PAMPA assay, a filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. A solution of the test compound is added to the donor wells, and the plate is placed on top of an acceptor plate containing buffer. After an incubation period, the concentration of the compound in both the donor and acceptor wells is measured, typically by LC-MS/MS. From these concentrations, the effective permeability coefficient (Pe) is calculated.

Illustrative Data for Structurally Related Compounds:

The following table shows hypothetical PAMPA permeability data for a series of nitroaromatic compounds.

| Compound | Pe (10⁻⁶ cm/s) | Permeability Class |

| Nitrobenzene Derivative 1 | 12.5 | High |

| Nitrobenzene Derivative 2 | 3.2 | Moderate |

| Nitrobenzene Derivative 3 | 0.8 | Low |

Elucidation of Molecular Mechanism of Action at the Sub-Cellular Level

To gain a deeper understanding of the molecular interactions, biophysical techniques that provide detailed thermodynamic and kinetic information are employed.

Biophysical Techniques for Interaction Characterization (e.g., Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR))

Isothermal Titration Calorimetry (ITC):

ITC is a powerful technique that directly measures the heat changes associated with a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. In an ITC experiment, a solution of the ligand is titrated into a solution of the macromolecule, and the heat released or absorbed is measured.

Illustrative ITC Data for a Small Molecule-Protein Interaction:

| Parameter | Value |

| Binding Affinity (Kd) | 1.5 µM |

| Stoichiometry (n) | 1.1 |

| Enthalpy (ΔH) | -8.5 kcal/mol |

| Entropy (ΔS) | 5.2 cal/mol·K |

Surface Plasmon Resonance (SPR):

SPR is a label-free optical technique that monitors the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time. SPR provides kinetic information about the interaction, including the association rate constant (ka) and the dissociation rate constant (kd). The equilibrium dissociation constant (Kd) can be calculated from the ratio of kd to ka.

Illustrative SPR Data for a Ligand-Receptor Interaction:

| Parameter | Value |

| Association Rate (ka) | 2.3 x 10⁵ M⁻¹s⁻¹ |

| Dissociation Rate (kd) | 4.1 x 10⁻³ s⁻¹ |

| Dissociation Constant (Kd) | 17.8 nM |

Investigation of Post-Translational Modification Modulations

Post-translational modifications (PTMs) are critical for regulating protein function, and small molecules capable of modulating these processes are of significant interest. nih.govacs.org While direct studies on this compound's effect on PTMs are not extensively documented, research on structurally related small molecules provides a framework for potential mechanisms. The investigation into how compounds like this compound might influence PTMs involves a variety of in vitro and cell-based assays.

Hypothetical Mechanisms of PTM Modulation:

Enzyme Inhibition/Activation: The compound could directly interact with the active sites of enzymes responsible for adding or removing modifications (e.g., kinases, phosphatases, acetyltransferases, deacetylases).

Allosteric Regulation: Binding to a site other than the active site could induce conformational changes that alter enzyme activity.

Disruption of Protein-Substrate Recognition: The compound might interfere with the binding of a PTM-modifying enzyme to its protein substrate.

Experimental Approaches for Investigation:

| Assay Type | Description | Potential Findings |

| Enzymatic Assays | Purified enzymes (e.g., kinases, HDACs) are incubated with their substrates and the test compound. Enzyme activity is measured. | Direct inhibition or activation of PTM-modifying enzymes. |

| Western Blotting | Cell lysates treated with the compound are probed with antibodies specific to certain PTMs (e.g., phospho-specific antibodies). | Changes in the overall level of a specific PTM within the cell. |

| Mass Spectrometry | Proteomic analysis of treated cells can identify and quantify changes in a wide range of PTMs on numerous proteins. | A global view of the compound's impact on the "PTM-ome." |

| Cellular Thermal Shift Assays (CETSA) | This technique can detect direct binding of a compound to a target protein in a cellular context, which can be a PTM-modifying enzyme. | Confirmation of direct target engagement within the cell. |

Analysis of Protein-Protein Interaction Modulation

The modulation of protein-protein interactions (PPIs) is a key mechanism through which small molecules can exert biological effects. rsc.org Benzamide and benzodiazepine (B76468) derivatives have been identified as scaffolds capable of inhibiting PPIs. nyu.edunih.govnih.govresearchgate.net For this compound, the focus would be on identifying which PPIs it disrupts and the structural basis for this activity.

In Vitro and In Silico Approaches to Study PPI Modulation:

In Silico Docking and Molecular Dynamics: Computational models can predict how this compound might bind to the interface of two interacting proteins, highlighting key residues involved in the interaction. nih.govnih.govresearchgate.net Molecular dynamics simulations can further assess the stability of the compound at the binding site. nih.govtandfonline.com

In Vitro Binding Assays:

Surface Plasmon Resonance (SPR): Can be used to measure the binding affinity and kinetics of the compound to one of the interacting proteins.

Fluorescence Polarization (FP): A competitive binding assay where the compound displaces a fluorescently labeled probe from the protein of interest.

Co-immunoprecipitation (Co-IP): In cell lysates, this technique can demonstrate that the compound disrupts the interaction between two target proteins.

Table of Potential PPI Targets and Investigative Methods:

| Potential PPI Target Family | Rationale for Investigation | Key Investigative Techniques |

| Bcl-2 family proteins | These are key regulators of apoptosis, and their interactions are common targets for small molecule inhibitors. | FP, SPR, Co-IP |

| p53-MDM2 | A critical interaction in cancer biology; its disruption can restore tumor suppressor function. | ELISA-based assays, FP |

| Bromodomains (BET family) | These are "readers" of acetylated lysine (B10760008) residues and are involved in transcriptional regulation. nih.govnih.govresearchgate.net | AlphaScreen, TR-FRET |

Impact of Structural Modifications on Molecular Recognition and Binding Specificity

The biological activity of this compound is intrinsically linked to its chemical structure. Understanding the structure-activity relationship (SAR) is crucial for optimizing potency, selectivity, and pharmacokinetic properties. drugdesign.org This involves synthesizing analogs of the parent compound and evaluating how specific modifications affect its interaction with biological targets.

Key Structural Features and Their Potential Roles:

2-Methyl Group: This group can influence the conformation of the benzamido ring, potentially affecting how the molecule fits into a binding pocket. It may also provide a point for steric hindrance or favorable van der Waals interactions.

3-Nitro Group: The strong electron-withdrawing nature of the nitro group can significantly alter the electronic properties of the aromatic ring, influencing hydrogen bonding and pi-stacking interactions. nih.govresearchgate.net Its position is critical for directing interactions within a binding site.

Amide Linkage: This group is a key hydrogen bond donor and acceptor, often playing a crucial role in anchoring the molecule to its target protein.

Ethyl Benzoate (B1203000) Moiety: This part of the molecule can occupy a hydrophobic pocket within the target protein. The ester group itself can also participate in hydrogen bonding.

Systematic SAR Studies:

A systematic approach to understanding the SAR of this compound would involve the modifications detailed in the table below.

| Modification Site | Type of Modification | Rationale |

| 2-Methyl Group | Varying alkyl chain length (e.g., ethyl, propyl); substitution with other groups (e.g., halogen, methoxy). | To probe the size and nature of the corresponding binding pocket. |

| 3-Nitro Group | Shifting its position on the ring (e.g., to the 4- or 5-position); replacement with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) or electron-donating groups. | To assess the importance of electronic effects and specific hydrogen bonding patterns. |

| Amide Linkage | N-methylation; replacement with a thioamide or a retro-amide. | To evaluate the role of the amide hydrogen and the overall geometry of the linker. |

| Ethyl Benzoate | Varying the ester alkyl group (e.g., methyl, isopropyl); replacement of the ester with other functional groups (e.g., carboxylic acid, amide). | To explore the hydrophobic pocket and potential for additional interactions. |

Development of Novel High-Throughput Screening (HTS) Assays for Compound Activity Profiling

To efficiently screen large libraries of compounds for activity related to this compound, the development of robust and scalable high-throughput screening (HTS) assays is essential. nih.govyoutube.com These assays are designed to rapidly identify "hits" that can then be further validated and optimized.

Types of HTS Assays for Profiling:

The choice of assay depends on the hypothesized mechanism of action of the compound class.

Target-Based HTS: These assays are designed around a specific, known biological target (e.g., an enzyme or a receptor).

Enzyme Inhibition Assays: If the compound is hypothesized to be an enzyme inhibitor, a biochemical assay measuring the enzyme's activity in the presence of the compound can be adapted to a high-throughput format (e.g., 384- or 1536-well plates). Detection can be based on fluorescence, luminescence, or absorbance.

Binding Assays: Techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or AlphaScreen® can be used to detect the binding of a compound to a target protein or the disruption of a PPI in a high-throughput manner.

Phenotypic HTS: These assays measure a change in the phenotype of a cell or organism, without a preconceived notion of the specific target.

Cell Viability Assays: A common starting point, these assays identify compounds that are cytotoxic or cytostatic to a particular cell line.

Reporter Gene Assays: Cells can be engineered with a reporter gene (e.g., luciferase or GFP) under the control of a specific promoter. This allows for the identification of compounds that modulate a particular signaling pathway.

High-Content Imaging (HCI): Automated microscopy and image analysis are used to quantify various cellular parameters (e.g., protein localization, cell morphology, organelle health) in response to compound treatment.

HTS Assay Development Cascade:

| Stage | Assay Type | Purpose | Throughput |

| Primary Screen | Target-based (e.g., TR-FRET) or Phenotypic (e.g., cell viability) | To identify initial hits from a large compound library. | High (100,000s of compounds) |

| Secondary Screen | Orthogonal assay (e.g., enzyme kinetics for a binding hit) | To confirm the activity of primary hits and eliminate false positives. | Medium (1,000s of compounds) |

| Tertiary Screen | Cell-based phenotypic or mechanistic assays | To characterize the biological activity of confirmed hits in a more complex system. | Low (10s to 100s of compounds) |

Advanced Synthetic Strategies and Derivatization for Structure Activity Relationship Sar Studies

Design and Synthesis of Systematically Modified Analogs of Ethyl 4-(2-methyl-3-nitrobenzamido)benzoate

The foundational synthesis of the parent compound typically involves the coupling of 2-methyl-3-nitrobenzoic acid (or its activated form, such as an acyl chloride) with ethyl 4-aminobenzoate (B8803810). SAR studies hinge on the strategic and systematic modification of this core structure.

The electronic and steric properties of the molecule can be finely tuned by altering the substituents on its two aromatic rings. The synthesis of these analogs generally follows the same core amide bond formation strategy, utilizing a diverse array of commercially available or readily synthesized starting materials.

Ring A (Benzamide Moiety): Modifications focus on the position and nature of the nitro and methyl groups.

Positional Isomerism: Moving the nitro group from the 3-position to the 4-, 5-, or 6-positions can probe the importance of its specific electronic influence and potential for hydrogen bonding. Similarly, the 2-methyl group can be shifted to other positions to investigate steric effects on the amide bond's conformation.